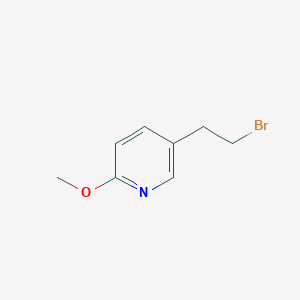
5-(2-Bromoethyl)-2-methoxypyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Bromoethyl)-2-methoxypyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a bromoethyl group attached to the pyridine ring at the 5-position and a methoxy group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Bromoethyl)-2-methoxypyridine typically involves the bromination of 2-methoxypyridine followed by the introduction of the bromoethyl group. One common method involves the reaction of 2-methoxypyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) to form 5-bromo-2-methoxypyridine. This intermediate is then reacted with ethylene bromide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Bromoethyl)-2-methoxypyridine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include azidoethyl, thioethyl, and alkoxyethyl derivatives.
Oxidation: Pyridine N-oxides.
Reduction: Ethyl-substituted pyridines.
Aplicaciones Científicas De Investigación
5-(2-Bromoethyl)-2-methoxypyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as intermediates in the synthesis of bioactive molecules.
Materials Science: It is employed in the preparation of functional materials, including polymers and ligands for catalysis.
Mecanismo De Acción
The mechanism of action of 5-(2-Bromoethyl)-2-methoxypyridine depends on its application. In medicinal chemistry, it may act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. The bromoethyl group is particularly reactive, allowing it to interact with DNA, proteins, and other biomolecules, potentially leading to therapeutic effects or toxicity.
Comparación Con Compuestos Similares
Similar Compounds
2-Bromoethyl methyl ether: Similar in structure but lacks the pyridine ring.
5-Bromo-2-methoxypyridine: Lacks the ethyl group.
2-Methoxypyridine: Lacks both the bromo and ethyl groups.
Uniqueness
5-(2-Bromoethyl)-2-methoxypyridine is unique due to the combination of the bromoethyl and methoxy groups on the pyridine ring. This structural arrangement imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications.
Propiedades
Número CAS |
214614-66-1 |
|---|---|
Fórmula molecular |
C8H10BrNO |
Peso molecular |
216.07 g/mol |
Nombre IUPAC |
5-(2-bromoethyl)-2-methoxypyridine |
InChI |
InChI=1S/C8H10BrNO/c1-11-8-3-2-7(4-5-9)6-10-8/h2-3,6H,4-5H2,1H3 |
Clave InChI |
HDMIQDOSXQQYBE-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


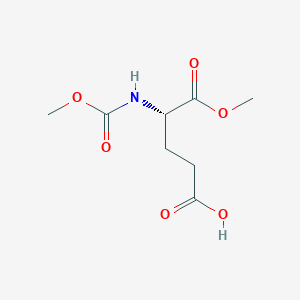
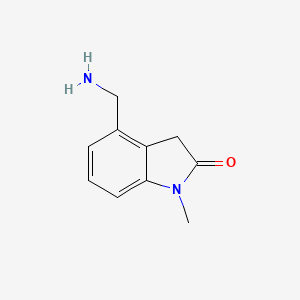
![1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride](/img/structure/B15221224.png)

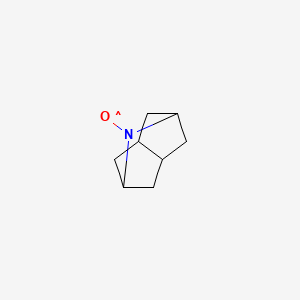

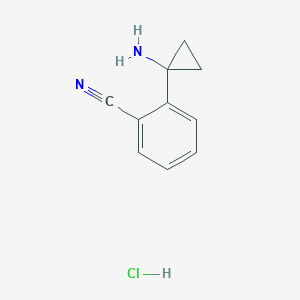
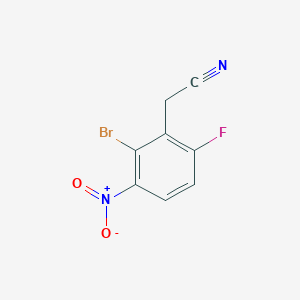
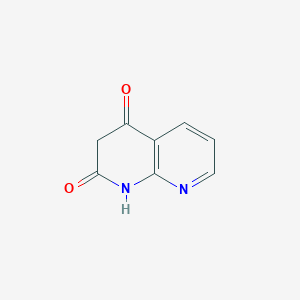
![(1R,5R)-tert-Butyl 10-morpholino-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carboxylate](/img/structure/B15221248.png)
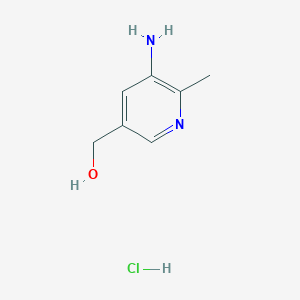
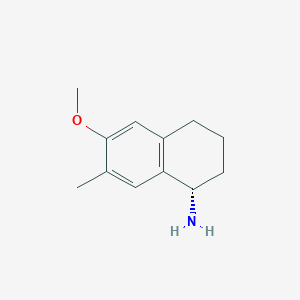
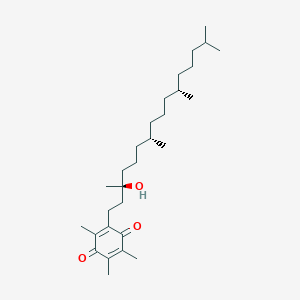
![Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B15221282.png)
